molecular formula C10H13F2N3 B2976821 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine CAS No. 2329235-20-1

2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine

Cat. No.: B2976821
CAS No.: 2329235-20-1
M. Wt: 213.232
InChI Key: LIUGCDDDBYCXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine is a heterocyclic organic compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is synthesized from piperidine and pyrimidine, and it features a unique structure that includes both fluorinated and methylated groups.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-fibrotic and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of fibrosis and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

For “2-(4,4-Difluoropiperidin-1-yl)ethanol”, the safety information includes hazard statements H315-H318-H335-H227 and precautionary statements P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 .

Preparation Methods

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine typically involves multiple steps, including fluorination and nucleophilic substitution reactions. The specific preparation method may include the following steps:

    Fluorination Reaction: Introduction of fluorine atoms into the piperidine ring.

    Nucleophilic Substitution Reaction: Substitution of specific groups in the pyrimidine ring with the fluorinated piperidine.

Industrial production methods for this compound may involve optimizing these reactions to achieve higher yields and purity, often using specialized equipment and conditions to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace specific atoms or groups within the compound with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine can be compared with other similar compounds, such as:

    2-(4,4-Difluoropiperidin-1-yl)pyrimidine: Similar structure but lacks the methyl group.

    2-(4,4-Difluoropiperidin-1-yl)aniline: Contains an aniline group instead of a pyrimidine ring.

    2-(4,4-Difluoropiperidin-1-yl)pyridine-4-carbonitrile: Contains a pyridine ring and a carbonitrile group

The uniqueness of this compound lies in its specific combination of fluorinated and methylated groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3/c1-8-2-5-13-9(14-8)15-6-3-10(11,12)4-7-15/h2,5H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUGCDDDBYCXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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